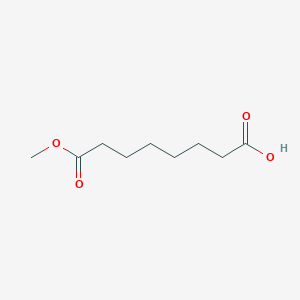

Monomethyl octanoate

Description

Properties

IUPAC Name |

8-methoxy-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-13-9(12)7-5-3-2-4-6-8(10)11/h2-7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVPXZDUVJGGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339174 | |

| Record name | Suberic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3946-32-5 | |

| Record name | 1-Methyl octanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3946-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Suberic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Monomethyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl octanoate (B1194180), also known as methyl caprylate, is the methyl ester of octanoic acid. It is a fatty acid methyl ester (FAME) that is found naturally in some fruits and dairy products and is widely used in the flavor and fragrance industry for its fruity, orange-like aroma.[1] Beyond its sensory characteristics, methyl octanoate serves as a valuable intermediate in organic synthesis and is a subject of research in various fields, including biofuels and pharmaceuticals. This technical guide provides a comprehensive overview of the core physicochemical properties of monomethyl octanoate, complete with experimental protocols and visual workflows to support researchers and drug development professionals.

Physicochemical Properties

The key physicochemical properties of monomethyl octanoate are summarized in the tables below, providing a consolidated reference for laboratory and development work.

Table 1: General and Physical Properties of Methyl Octanoate

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O₂ | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| Appearance | Colorless, oily liquid | [1] |

| Odor | Powerful, winey, fruity, and orange-like | [1] |

| Melting Point | -40 °C | |

| Boiling Point | 192.9 °C at 760 mmHg | |

| Density | 0.8775 g/cm³ at 20°C/4°C | |

| Refractive Index | 1.4170 at 26 °C/D |

Table 2: Solubility and Partitioning Properties of Methyl Octanoate

| Property | Value | Reference |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Very soluble in alcohol and ether | |

| LogP (Octanol-Water Partition Coefficient) | 3.33 (estimated) |

Table 3: Other Relevant Physicochemical Data for Methyl Octanoate

| Property | Value | Reference |

| Vapor Pressure | 0.54 mmHg at 25 °C | |

| Flash Point | 72.78 °C (Closed Cup) | |

| Henry's Law Constant | 7.83 x 10⁻⁴ atm-m³/mol at 25 °C | |

| Viscosity | Dynamic viscosity data available for mixtures with alcohols | |

| Surface Tension | 27.64 dyn/cm |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. Below are descriptions of standard experimental protocols for key properties of methyl octanoate.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for determining the boiling point of a small liquid sample is the Thiele tube method.

Materials:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil

-

Sample of methyl octanoate

Procedure:

-

A small amount of methyl octanoate is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer.

-

The Thiele tube is filled with mineral oil to a level just above the side arm.

-

The thermometer and test tube assembly is immersed in the mineral oil in the Thiele tube.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Measurement of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for measuring the density of liquids.

Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Water bath with temperature control

-

Sample of methyl octanoate

-

Distilled water

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then measured.

-

The pycnometer is emptied, dried, and then filled with methyl octanoate.

-

The pycnometer is again brought to the same constant temperature in the water bath, and its mass is determined.

-

The density of methyl octanoate is calculated using the known density of water at that temperature and the measured masses.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and can be used for identification and purity assessment.

Materials:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Sample of methyl octanoate

-

Solvent for cleaning (e.g., ethanol (B145695) or acetone)

-

Soft tissue paper

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent and dried with a soft tissue.

-

A few drops of methyl octanoate are placed on the surface of the prism.

-

The prism is closed and the instrument's light source is switched on.

-

Water from a constant temperature bath is circulated through the prisms to maintain a constant temperature.

-

The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to move the dividing line to the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

GC-MS is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample.

Protocol for Methyl Octanoate Analysis:

-

Sample Preparation: A dilute solution of methyl octanoate is prepared in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: Typically set around 250°C.

-

Oven Temperature Program: An initial temperature of around 60°C is held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of around 200-250°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 40-300 is generally sufficient to capture the molecular ion and characteristic fragments of methyl octanoate.

-

-

Data Analysis: The resulting chromatogram will show a peak corresponding to methyl octanoate. The mass spectrum of this peak can be compared to a library spectrum for confirmation. The peak area can be used for quantitative analysis.

Visualizations

Synthesis of Methyl Octanoate via Fischer Esterification

The most common method for synthesizing methyl octanoate is the Fischer esterification of octanoic acid with methanol, using an acid catalyst.

Caption: Workflow of Methyl Octanoate synthesis via Fischer Esterification.

Experimental Workflow for GC-MS Analysis of Methyl Octanoate

The following diagram illustrates the typical workflow for analyzing a sample for the presence and quantity of methyl octanoate using Gas Chromatography-Mass Spectrometry.

Caption: Typical experimental workflow for the GC-MS analysis of Methyl Octanoate.

References

An In-depth Technical Guide to the Synthesis and Characterization of Monomethyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of monomethyl octanoate (B1194180), a fatty acid methyl ester with applications in various scientific fields. The document details the experimental protocols for its preparation via Fischer esterification and its subsequent analysis using modern spectroscopic and chromatographic techniques. All quantitative data is presented in clear, tabular formats for ease of comparison and interpretation.

Synthesis of Monomethyl Octanoate via Fischer Esterification

Monomethyl octanoate is efficiently synthesized by the Fischer esterification of octanoic acid with methanol (B129727), catalyzed by a strong acid such as sulfuric acid. The reaction is a reversible process, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol reactant is typically used.

Experimental Protocol

This protocol details the laboratory-scale synthesis of monomethyl octanoate.

Materials:

-

Octanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine octanoic acid and an excess of methanol (typically a 3 to 5-fold molar excess).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Add diethyl ether to dilute the mixture and wash it sequentially with:

-

Water

-

Saturated sodium bicarbonate solution to neutralize the acidic catalyst (caution: CO₂ evolution).

-

Saturated brine solution to remove any remaining water-soluble impurities.

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude monomethyl octanoate can be purified by fractional distillation under reduced pressure to obtain the final product.

Synthesis Workflow

Characterization of Monomethyl Octanoate

The successful synthesis and purity of monomethyl octanoate are confirmed through various analytical techniques. This section outlines the standard characterization methods.

Physical Properties

A summary of the key physical properties of monomethyl octanoate is provided below.

| Property | Value |

| Molecular Formula | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 193-194 °C |

| Density | 0.877 g/mL at 20 °C |

| Refractive Index (n²⁰/D) | 1.418 |

Spectroscopic and Chromatographic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of monomethyl octanoate.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of the sample by dissolving approximately 10-20 mg of monomethyl octanoate in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[1]

Quantitative Data:

Table 1: ¹H NMR Chemical Shifts for Monomethyl Octanoate in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -O-CH₃ | ~3.67 | Singlet | 3H |

| -C(=O)-CH₂ - | ~2.30 | Triplet | 2H |

| -C(=O)-CH₂-CH₂ - | ~1.62 | Quintet | 2H |

| -(CH₂ )₄- | ~1.29 | Multiplet | 8H |

| -CH₃ | ~0.88 | Triplet | 3H |

Table 2: ¹³C NMR Chemical Shifts for Monomethyl Octanoate in CDCl₃

| Carbon Atom | Chemical Shift (δ, ppm) |

| C =O | ~174.4 |

| -O-C H₃ | ~51.4 |

| -C(=O)-C H₂- | ~34.1 |

| -C H₂-CH₃ | ~31.7 |

| -C(=O)-CH₂-C H₂- | ~29.1 |

| -(C H₂)₂- | ~24.9, ~22.6 |

| -C H₃ | ~14.1 |

FTIR spectroscopy is used to identify the functional groups present in monomethyl octanoate.

Experimental Protocol:

-

Sample Preparation (Neat): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Sample Preparation (ATR): Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Quantitative Data:

Table 3: Characteristic IR Absorption Bands for Monomethyl Octanoate

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H stretch (sp³) | 2950-2850 | Strong, sharp |

| C=O stretch (ester) | ~1740 | Strong, sharp |

| C-O stretch (ester) | 1250-1150 | Strong |

GC-MS is employed to determine the purity of monomethyl octanoate and to confirm its molecular weight and fragmentation pattern.

Experimental Protocol:

-

Sample Preparation: Dilute a small amount of the sample in a suitable solvent, such as hexane (B92381) or ethyl acetate.

-

GC-MS Analysis: Inject the sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be an initial temperature of 50-70°C, held for a few minutes, followed by a ramp up to 250-300°C. The mass spectrometer is typically operated in electron ionization (EI) mode.[2]

Quantitative Data:

Table 4: Key Mass Spectral Fragments for Monomethyl Octanoate

| m/z | Ion Fragment | Interpretation |

| 158 | [C₉H₁₈O₂]⁺˙ | Molecular ion (M⁺˙) |

| 127 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group |

| 101 | [CH₃OOC(CH₂)₂]⁺ | McLafferty rearrangement |

| 87 | [CH₃OOC(CH₂)₁]⁺ | Cleavage at the β-carbon |

| 74 | [CH₃OOC-H]⁺˙ | McLafferty rearrangement |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |

Characterization Workflow

References

An In-depth Technical Guide to Methyl Octanoate (CAS 111-11-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl octanoate (B1194180) (CAS 111-11-5), the methyl ester of octanoic acid, is a versatile fatty acid methyl ester (FAME) with significant applications across various scientific and industrial domains. This document provides a comprehensive technical overview of methyl octanoate, encompassing its physicochemical properties, synthesis, analytical methodologies, and its role in biological systems, particularly in lipid metabolism. Detailed experimental protocols and visual diagrams are presented to facilitate its practical application in research and development.

Physicochemical Properties

Methyl octanoate is a colorless liquid with a characteristic fruity odor.[1] Its key physicochemical properties are summarized in the table below, compiled from various sources. Knowledge of these properties is crucial for its handling, application, and analysis.

| Property | Value | References |

| Molecular Formula | C₉H₁₈O₂ | [1] |

| Molecular Weight | 158.24 g/mol | [2] |

| CAS Number | 111-11-5 | |

| Appearance | Colorless liquid | |

| Odor | Fruity, powerful, winy, orange-like | |

| Density | 0.877 g/mL at 25 °C | |

| Boiling Point | 193-195 °C | |

| Melting Point | -40 °C | |

| Flash Point | 82 °C (closed cup) | |

| Water Solubility | Insoluble (101.9 mg/L) | |

| Solubility in Organic Solvents | Soluble in alcohols, chloroform, and acetone | |

| Refractive Index | n20/D 1.417 | |

| Vapor Pressure | 0.351 mm Hg at 20 °C | |

| logP | 3.37 |

Synthesis of Methyl Octanoate

Methyl octanoate is primarily synthesized through two main chemical reactions: Fischer esterification of octanoic acid with methanol (B129727) and transesterification of triglycerides.

Fischer Esterification

Fischer esterification is a classic method involving the reaction of a carboxylic acid (octanoic acid) with an alcohol (methanol) in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol or remove the water formed during the reaction.

Figure 1: Reaction mechanism of Fischer-Speier esterification.

Experimental Protocol: Fischer Esterification of Octanoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine octanoic acid (1 molar equivalent) and an excess of methanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL) to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (2-3 times).

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude methyl octanoate.

-

Purification: The crude product can be further purified by distillation if necessary.

Transesterification

Transesterification is a common industrial method for producing fatty acid methyl esters (biodiesel) from triglycerides found in vegetable oils and animal fats. In this process, the triglyceride reacts with an alcohol (methanol) in the presence of a catalyst (typically a strong base like sodium hydroxide (B78521) or potassium hydroxide) to produce a mixture of fatty acid methyl esters and glycerol.

Figure 2: General scheme of the transesterification of triglycerides.

Experimental Protocol: Base-Catalyzed Transesterification

-

Catalyst Preparation: Prepare a solution of sodium methoxide (B1231860) by carefully dissolving sodium hydroxide (e.g., 0.5-1% w/w of the oil) in methanol.

-

Reaction: Heat the triglyceride-containing oil (e.g., coconut oil, which is rich in octanoic acid) to a specified temperature (e.g., 60-65 °C) in a reaction vessel with stirring.

-

Addition of Catalyst: Add the sodium methoxide solution to the heated oil.

-

Reaction Time: Maintain the reaction at the specified temperature with vigorous stirring for a set period (e.g., 1-2 hours).

-

Separation: After the reaction is complete, allow the mixture to settle. Two layers will form: an upper layer of methyl esters and a lower layer of glycerol.

-

Purification: Separate the methyl ester layer and wash it with warm water to remove any residual catalyst, methanol, and glycerol. The final product can be dried over anhydrous sodium sulfate.

Analytical Methods

Gas chromatography (GC) is the most common and effective technique for the analysis and quantification of methyl octanoate. It is often coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification.

Figure 3: Experimental workflow for the analysis of methyl octanoate by GC.

Experimental Protocol: Quantification of Methyl Octanoate by GC-FID

-

Standard Preparation: Prepare a series of standard solutions of methyl octanoate of known concentrations in a suitable solvent (e.g., hexane).

-

Sample Preparation: Dissolve a known amount of the sample containing methyl octanoate in the same solvent. If the sample is a complex matrix, an extraction and derivatization step to convert fatty acids to their methyl esters might be necessary.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 280 °C

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Column: A capillary column with a suitable stationary phase (e.g., a wax or a mid-polar phase).

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the standard solutions and the sample solution into the GC.

-

Quantification: Generate a calibration curve by plotting the peak area of the methyl octanoate standards against their concentrations. Determine the concentration of methyl octanoate in the sample by comparing its peak area to the calibration curve.

Biological Significance and Applications

In biological systems, methyl octanoate is readily hydrolyzed by esterases to yield octanoic acid and methanol. Therefore, its biological effects are largely attributable to octanoate, a medium-chain fatty acid (MCFA).

Role in Lipid Metabolism

Octanoate plays a significant role in cellular lipid metabolism. Unlike long-chain fatty acids, MCFAs can be absorbed directly into the portal circulation and are readily oxidized in the mitochondria.

-

Fatty Acid Synthesis: High concentrations of octanoate can inhibit the de novo synthesis of fatty acids.

-

β-Oxidation: Octanoate can upregulate the expression of genes involved in fatty acid β-oxidation, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase (ACO), promoting the breakdown of fats.

-

VLDL Secretion: It can also influence the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver.

-

Signaling Pathways: Octanoate has been shown to influence signaling pathways such as the Akt-mTOR pathway, which is involved in cell growth and metabolism.

Figure 4: Influence of methyl octanoate (via octanoate) on lipid metabolism.

Applications in Drug Development

The physicochemical properties of methyl octanoate make it a useful component in pharmaceutical formulations.

-

Solvent and Emollient: Its solvent properties can be utilized in the formulation of topical and parenteral drug products.

-

Drug Delivery: As a lipid, it has been explored in the context of lipid-based drug delivery systems, such as nanoparticles and emulsions, to enhance the solubility and bioavailability of poorly water-soluble drugs.

-

Metabolic Research: It serves as a substrate in biochemical assays to study enzyme kinetics and metabolic pathways related to fatty acid metabolism.

Experimental Protocol: In Vitro Enzyme Assay using Methyl Octanoate as a Substrate

This protocol describes a general method for measuring the activity of an esterase using methyl octanoate as a substrate. The reaction can be monitored by measuring the decrease in substrate concentration or the appearance of a product (e.g., octanoic acid) over time using GC or HPLC.

-

Reagent Preparation:

-

Prepare a stock solution of methyl octanoate in a suitable organic solvent (e.g., DMSO).

-

Prepare a reaction buffer at the optimal pH for the enzyme of interest.

-

Prepare a solution of the purified enzyme in the reaction buffer.

-

-

Reaction Mixture: In a reaction vessel (e.g., a microcentrifuge tube), combine the reaction buffer and the methyl octanoate substrate to the desired final concentration.

-

Enzyme Addition: Equilibrate the reaction mixture to the desired temperature (e.g., 37 °C).

-

Initiation of Reaction: Add a known amount of the enzyme solution to the reaction mixture to initiate the reaction.

-

Time Points: At specific time intervals, stop the reaction in aliquots of the mixture by adding a quenching solution (e.g., a strong acid or a solvent that denatures the enzyme).

-

Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining methyl octanoate or the formed octanoic acid.

-

Calculation of Activity: Calculate the rate of the enzymatic reaction from the change in concentration of the substrate or product over time.

Toxicology and Safety

Methyl octanoate is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken.

-

Genotoxicity: Studies on read-across analogs suggest that methyl octanoate is not expected to be genotoxic.

-

Skin Sensitization: It has a No Expected Sensitization Induction Level (NESIL) of 4700 μg/cm².

-

Handling: It is a combustible liquid and should be kept away from heat and open flames. Standard laboratory personal protective equipment (gloves, safety glasses) should be worn when handling.

Conclusion

Methyl octanoate is a well-characterized fatty acid methyl ester with a broad range of applications in research and industry. Its defined physicochemical properties, established synthesis routes, and clear analytical methodologies make it a valuable tool for scientists. In the context of drug development, its role as a solvent, its potential in drug delivery systems, and its involvement in lipid metabolism highlight its importance. This guide provides the foundational technical information required for the effective and safe utilization of methyl octanoate in a professional research setting.

References

An In-depth Technical Guide to the Applications of Methyl Octanoate

Introduction

Methyl octanoate (B1194180) (CAS 111-11-5), also known as methyl caprylate, is the fatty acid methyl ester (FAME) formed from the condensation of octanoic acid and methanol (B129727).[1][2] It is a colorless liquid at room temperature, recognized by its potent, fruity, and wine-like aroma, often with notes of orange.[3][4][5] While found in trace amounts in natural products like fruits and fermented goods, it is primarily manufactured synthetically for its diverse industrial applications. This guide provides a comprehensive overview of the primary uses of methyl octanoate, its physicochemical properties, relevant experimental protocols, and its role in various chemical processes, tailored for researchers and professionals in drug development and chemical sciences.

Physicochemical Properties

The utility of methyl octanoate in various applications is dictated by its distinct physical and chemical properties. It is characterized by its insolubility in water and high solubility in organic solvents such as alcohols and ethers. A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O₂ | |

| Molecular Weight | 158.24 g/mol | |

| Appearance | Clear, colorless liquid | |

| Odor | Fruity, winey, orange-like | |

| Melting Point | -40 °C | |

| Boiling Point | 193 - 195 °C | |

| Density | 0.877 g/mL at 20-25 °C | |

| Flash Point | 68 - 82 °C (closed cup) | |

| Solubility | Insoluble in water; Soluble in alcohols, ethers | |

| Refractive Index | n20/D 1.417 - 1.418 | |

| Vapor Pressure | 1.33 hPa at 34.2 °C |

Core Applications and Uses

Methyl octanoate is a versatile compound with significant roles in several key industries, primarily driven by its aromatic properties and its utility as a chemical building block.

Flavor and Fragrance Industry

The most prominent application of methyl octanoate is as a flavor and fragrance agent. Its characteristic fruity and sweet aroma makes it a valuable component in the formulation of perfumes, cosmetics, soaps, and other personal care products. In the food industry, it is a synthetic flavoring substance permitted for direct addition to food, used to impart or enhance fruity profiles in beverages, candies, baked goods, and dairy products.

Chemical Intermediate and Synthesis

Methyl octanoate serves as a crucial intermediate in organic synthesis. It is a precursor for manufacturing a range of caprylic acid-derived detergents, emulsifiers, wetting agents, stabilizers, resins, lubricants, and plasticizers. Its ester functionality allows it to undergo various chemical transformations to produce more complex molecules.

Caption: Role of Methyl Octanoate as a Chemical Intermediate.

Research and Development

In a laboratory setting, methyl octanoate is utilized in several research contexts:

-

Biodiesel Research : As a single-component FAME, it is used in surrogate fuel models to study the kinetics of oxidation and combustion properties of biodiesel.

-

Biochemical Assays : It can serve as a substrate for studying enzyme activity, particularly in pathways involving fatty acid metabolism.

-

Analytical Standard : High-purity methyl octanoate is used as an analytical standard for the calibration of chromatographic systems (GC, LC) to identify and quantify its presence in complex mixtures like food volatiles, essential oils, and biodiesel.

Cosmetic and Pharmaceutical Formulations

Beyond its use as a fragrance, methyl octanoate functions as an emollient in cosmetic formulations, contributing to the smooth texture and application feel of lotions and creams. In the pharmaceutical industry, its properties as a solvent and its stability can be leveraged in certain drug formulation processes to enhance the delivery of active ingredients.

Experimental Protocols

Synthesis via Fischer Esterification

The industrial production of methyl octanoate is commonly achieved through the acid-catalyzed Fischer esterification of octanoic acid with methanol.

Objective: To synthesize methyl octanoate from octanoic acid and methanol.

Materials:

-

Octanoic Acid (Caprylic Acid)

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or other strong acid catalyst

-

Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Methodology:

-

Reaction Setup: In a round-bottom flask, combine octanoic acid and an excess of methanol (typically 3-5 molar equivalents).

-

Catalysis: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the mass of octanoic acid).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours to drive the equilibrium towards the product.

-

Workup - Neutralization: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent. The crude methyl octanoate can be purified by fractional distillation under reduced pressure to remove excess methanol and any remaining impurities.

Caption: Fischer Esterification Synthesis of Methyl Octanoate.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of volatile compounds like methyl octanoate in a sample matrix (e.g., essential oil, biodiesel).

Objective: To detect and quantify methyl octanoate in a liquid sample.

Materials & Equipment:

-

Gas Chromatograph with Mass Spectrometer detector (GC-MS)

-

Appropriate GC column (e.g., DB-5ms, HP-INNOWax)

-

Sample containing or suspected to contain methyl octanoate

-

Solvent for dilution (e.g., hexane, dichloromethane)

-

Methyl Octanoate analytical standard

-

Microsyringe for injection

Methodology:

-

Sample Preparation: Dilute the sample in an appropriate solvent to a concentration within the linear range of the instrument. If necessary, perform extraction (e.g., solid-phase microextraction) to isolate volatiles.

-

Standard Preparation: Prepare a series of calibration standards of known concentrations using the methyl octanoate analytical standard.

-

GC-MS Instrument Setup:

-

Set the injector temperature (e.g., 250 °C).

-

Program the oven temperature ramp (e.g., start at 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C).

-

Set the carrier gas (Helium) flow rate.

-

Set MS parameters: scan range (e.g., m/z 40-400), ionization mode (Electron Ionization at 70 eV).

-

-

Analysis: Inject a fixed volume (e.g., 1 µL) of the prepared sample and standards into the GC.

-

Data Processing:

-

Identify the methyl octanoate peak in the chromatogram based on its retention time, which should match that of the analytical standard.

-

Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). Key fragments for methyl octanoate include m/z 74 (McLafferty rearrangement), 87, and 158 (molecular ion).

-

Quantify the amount by creating a calibration curve from the peak areas of the standards.

-

Caption: General Workflow for GC-MS Analysis.

Safety and Toxicology

Methyl octanoate is considered to have low acute toxicity. However, it can be a mild irritant to the skin, eyes, and respiratory system upon prolonged or repeated exposure. Ingestion of large amounts may cause gastrointestinal discomfort. Standard laboratory safety precautions, including the use of gloves and eye protection, are recommended during handling. It is a combustible liquid and should be stored away from sources of ignition. Toxicological assessments have found it does not present a concern for genotoxicity.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility of Monomethyl Octanoate (B1194180) in Organic Solvents

Introduction

Monomethyl octanoate, also known as methyl octanoate or methyl caprylate, is the fatty acid methyl ester formed from the condensation of octanoic acid and methanol.[1][2] With the chemical formula C9H18O2, it exists as a colorless to pale yellow liquid at room temperature, possessing a characteristic fruity, orange-like odor.[1][2][3] Its properties make it a valuable compound in various industries, including flavor and fragrance, cosmetics, and food production.

In the pharmaceutical and drug development sectors, understanding the solubility of excipients like monomethyl octanoate is critical. It is used to improve the solubility and stability of certain active pharmaceutical ingredients (APIs), thereby enhancing their effectiveness. This guide provides a comprehensive overview of the solubility of monomethyl octanoate in various organic solvents, details experimental protocols for solubility determination, and illustrates relevant chemical and procedural workflows.

Solubility Profile of Monomethyl Octanoate

The solubility of monomethyl octanoate is dictated by its molecular structure: a medium-length hydrophobic carbon chain (from octanoic acid) and a polar ester group. This amphiphilic nature results in good solubility in many organic solvents while having limited solubility in water.

Quantitative Solubility Data

Quantitative data on the solubility of monomethyl octanoate is available for a few common organic solvents. The following table summarizes these findings.

| Solvent | Chemical Class | Solubility (mg/mL) | Temperature (°C) | Molar Solubility (mM) |

| Ethanol | Polar Protic | 25 | Not Specified | ~158 |

| Dimethylformamide (DMF) | Polar Aprotic | 25 | Not Specified | ~158 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 10 | Not Specified | ~63.2 |

| Water | Polar Protic | 0.0644 | 20 | ~0.407 |

Qualitative Solubility Data

| Solvent | Chemical Class | Reported Solubility |

| Diethyl Ether | Ether | Very Soluble / Miscible |

| Chloroform | Halogenated | Miscible |

| Acetone | Ketone | Soluble |

| Alcohols (general) | Polar Protic | Very Soluble |

| Hexane | Non-polar Aliphatic | Likely Soluble (based on "like dissolves like") |

| Toluene | Non-polar Aromatic | Likely Soluble (based on "like dissolves like") |

Experimental Protocol: Solubility Determination by the Shake-Flask Method

The equilibrium shake-flask method is a standard and reliable technique for determining the solubility of a compound in a given solvent.

Objective: To determine the concentration of a saturated solution of monomethyl octanoate in a specific organic solvent at a controlled temperature.

Materials:

-

Monomethyl octanoate (purity >99%)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Volumetric flasks

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical instrument (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatography, HPLC)

Procedure:

-

Preparation: Add an excess amount of monomethyl octanoate to a vial. The presence of undissolved solid after equilibration is essential to ensure saturation.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in the thermostatically controlled shaker set to a specific temperature (e.g., 25°C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, stop the agitation and allow the vial to rest in the temperature-controlled environment for several hours to let the undissolved solute settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals, which could otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted solution using a pre-calibrated GC or HPLC method to determine the precise concentration of monomethyl octanoate.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result should be expressed in standard units such as g/100 mL or mol/L.

Visualization of Key Workflows

Synthesis of Monomethyl Octanoate

Monomethyl octanoate is commonly synthesized via the Fischer-Speier esterification, an acid-catalyzed reaction between octanoic acid and methanol. The workflow for this synthesis is a logical sequence of reaction and purification steps.

Caption: Fischer-Speier esterification workflow for monomethyl octanoate synthesis.

Experimental Determination of Solubility

The process of experimentally determining the solubility of a compound follows a structured logical path to ensure accurate and reproducible results.

Caption: Logical workflow for the experimental determination of solubility.

References

monomethyl octanoate molecular weight and formula

An in-depth analysis of "monomethyl octanoate" reveals a potential ambiguity in nomenclature, leading to two distinct chemical entities: Methyl Octanoate (B1194180) and Monomethyl Suberate. This technical guide aims to elucidate the properties of both compounds to ensure clarity for researchers, scientists, and drug development professionals.

Nomenclature Clarification

The term "monomethyl octanoate" can be interpreted in two ways:

-

Methyl Octanoate : This is the methyl ester of octanoic acid and is the more common interpretation. It is a fatty acid methyl ester.

-

Monomethyl Octanedioate (Monomethyl Suberate) : This refers to the monomethyl ester of octanedioic acid (suberic acid), a dicarboxylic acid.

Given the potential for confusion, it is crucial to verify the intended compound, for instance by its CAS number.

Physicochemical Properties

The fundamental physicochemical properties of Methyl Octanoate and Monomethyl Suberate are summarized below for direct comparison.

| Property | Methyl Octanoate | Monomethyl Octanedioate (Monomethyl Suberate) |

| Molecular Formula | C₉H₁₈O₂[1][2][3][4][5] | C₉H₁₆O₄ |

| Molecular Weight | 158.24 g/mol | 188.22 g/mol |

| Synonyms | Methyl caprylate, Caprylic acid methyl ester, Methyl n-octanoate | Suberic acid monomethyl ester |

| CAS Number | 111-11-5 | 3946-32-5 |

Chemical Structure and Data

The structural differences underpin the distinct chemical and physical properties of these molecules.

References

An In-depth Technical Guide to the Safety and Handling of Monomethyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for monomethyl octanoate (B1194180) (also known as methyl octanoate or methyl caprylate), a fatty acid methyl ester used in various applications, including as a flavoring agent, fragrance ingredient, and an intermediate in organic synthesis.[1][2][3] Adherence to proper safety protocols is crucial when working with this chemical to minimize risks and ensure a safe laboratory and manufacturing environment.

Chemical and Physical Properties

Monomethyl octanoate is a colorless to pale yellow, oily liquid with a characteristic fruity, wine-like odor resembling oranges.[1][2] It is insoluble or has limited solubility in water but is soluble in alcohol and other common organic solvents.

| Property | Value | Source(s) |

| CAS Number | 111-11-5 | |

| Molecular Formula | C9H18O2 | |

| Molecular Weight | 158.24 g/mol | |

| Appearance | Colorless to pale yellow, oily liquid | |

| Odor | Strong, fruity, winey, orange-like | |

| Boiling Point | 192 - 195 °C (378 - 383 °F) | |

| Flash Point | 73 °C / 163.4 °F | |

| Density | 0.877 - 0.878 g/cm³ at 20-25 °C | |

| Vapor Density | 5.46 | |

| Water Solubility | Insoluble / 0.0644 mg/mL at 20 °C | |

| Autoignition Temperature | No data available |

Hazard Identification and GHS Classification

Monomethyl octanoate is classified as a combustible liquid and causes skin irritation. It is essential to be aware of its potential hazards to handle it safely.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | No pictogram required for Category 4 | Warning | H227: Combustible liquid |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation |

Source:

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash it before reuse.

-

P370+P378: In case of fire: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide to extinguish.

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile

The toxicological properties of monomethyl octanoate have not been exhaustively investigated. However, available data and read-across studies provide insight into its potential health effects.

| Endpoint | Result | Notes | Source(s) |

| Acute Oral Toxicity | LD50 (rat): >2,000 mg/kg | Based on available data, the classification criteria for acute oral toxicity are not met. | |

| Acute Dermal Toxicity | No data available | ||

| Skin Irritation | Causes skin irritation | Prolonged or repeated exposure may cause dermatitis. | |

| Eye Irritation | May cause irritation | In case of contact, flush eyes with running water for at least 20 minutes. | |

| Skin Sensitization | No Expected Sensitization Induction Level (NESIL) of 4700 μg/cm² | Data suggests a low potential for skin sensitization. | |

| Genotoxicity | Negative in BlueScreen assay | Not expected to be genotoxic. | |

| Reproductive Toxicity | No significant concerns at current use levels | Based on read-across data from ethyl hexanoate (B1226103). | |

| Phototoxicity | Not expected | UV/Vis absorption spectra show no significant absorption in the relevant range. |

Experimental Protocols

Detailed experimental protocols for toxicological assessment are guided by internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Protocol: Acute Oral Toxicity (OECD 422 Guideline Adaptation) A Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test can be used. A read-across study on ethyl hexanoate (CAS # 123-66-0) was conducted using this guideline.

-

Test System: Sprague Dawley rats.

-

Administration: The substance is administered orally by gavage.

-

Dosage: Multiple dose levels are used to determine a No-Observed-Adverse-Effect Level (NOAEL).

-

Observation: Animals are observed for signs of toxicity, effects on body weight, food consumption, and reproductive parameters (e.g., mating, fertility, gestation).

-

Endpoint: The study aims to identify the highest dose at which no adverse effects are observed.

Protocol: Skin Sensitization (Local Lymph Node Assay - LLNA; OECD 429)

-

Test System: Typically mice.

-

Application: The test substance is applied to the dorsal surface of the ear.

-

Mechanism: The assay measures the proliferation of lymphocytes in the auricular lymph node draining the site of application.

-

Endpoint: A stimulation index (SI) is calculated. A substance is classified as a sensitizer (B1316253) if the SI is ≥ 3. The No Expected Sensitization Induction Level (NESIL) is derived from these studies.

Safe Handling and Storage

Engineering Controls:

-

Ensure good ventilation of the workstation to prevent the formation and accumulation of vapor.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles (compliant with EN 166).

-

Hand Protection: Wear chemical-resistant protective gloves.

-

Skin and Body Protection: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.

-

Respiratory Protection: Generally not required under normal use conditions with adequate ventilation. If vapors or aerosols are generated, use a respirator.

Hygiene Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Change contaminated clothing and wash before reuse.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep containers tightly closed when not in use.

-

Store away from heat, sparks, open flames, and other ignition sources. Proper grounding procedures should be followed to avoid static electricity.

-

Incompatible Materials: Strong acids, strong bases, and oxidizing agents.

Emergency Procedures

First Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.

-

Skin Contact: Take off contaminated clothing immediately. Wash the skin with plenty of soap and water. If skin irritation occurs, get medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).

-

Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may scatter and spread the fire.

-

Specific Hazards: The substance is a combustible liquid and may form flammable/explosive vapor-air mixtures. Vapors are heavier than air and may spread along floors. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures (Spills):

-

Eliminate Ignition Sources: Remove all sources of ignition (no smoking, flares, sparks, or flames) from the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Personal Protection: Wear appropriate PPE as described in Section 5.

-

Containment: Stop the leak if it can be done without risk. Prevent entry into waterways, sewers, or confined areas.

-

Cleanup: Absorb the spill with inert material (e.g., dry earth, sand, clay, or diatomaceous earth) and transfer it to a suitable container for disposal. Use non-sparking tools for collection.

-

Disposal: Dispose of the waste material at an authorized site in accordance with local regulations.

Logical Workflow for Safety Assessment

A systematic approach is necessary to evaluate the safety of a chemical like monomethyl octanoate for a new application. This involves gathering existing data, performing targeted tests where data gaps exist, and conducting a final risk assessment.

References

Monomethyl Octanoate as a Fatty Acid Methyl Ester (FAME): A Technical Guide for Researchers and Drug Development Professionals

Introduction

Monomethyl octanoate (B1194180), also known as methyl octanoate or methyl caprylate, is a fatty acid methyl ester (FAME) with the chemical formula C9H18O2.[1][2] It is the methyl ester of octanoic acid (caprylic acid). This colorless liquid possesses a faint, fruity odor and is characterized by its low volatility and limited solubility in water, while being miscible with many organic solvents like ethanol (B145695) and ether.[3] As a naturally occurring compound found in some plant oils and fermented products, and also synthetically produced, monomethyl octanoate has garnered interest across various scientific and industrial sectors, including the pharmaceutical industry.[4]

This technical guide provides an in-depth overview of monomethyl octanoate, focusing on its physicochemical properties, synthesis and purification protocols, analytical methodologies, and its emerging role in drug development. The content is tailored for researchers, scientists, and professionals involved in drug discovery and formulation.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of monomethyl octanoate is fundamental for its application in research and drug development. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of Monomethyl Octanoate

| Property | Value | References |

| IUPAC Name | methyl octanoate | |

| Synonyms | Methyl caprylate, Caprylic acid methyl ester, Methyl n-octanoate | |

| CAS Number | 111-11-5 | |

| Molecular Formula | C9H18O2 | |

| Molecular Weight | 158.24 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Faint, characteristic ester-like, fruity | |

| Density | 0.877 g/mL at 25 °C | |

| Boiling Point | 194-195 °C | |

| Melting Point | -40 °C | |

| Flash Point | 82 °C (closed cup) | |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Soluble in ethanol and ether | |

| Refractive Index | n20/D 1.417 |

Synthesis and Purification

Monomethyl octanoate is commonly synthesized via the Fischer-Speier esterification of octanoic acid with methanol (B129727), using an acid catalyst.

Experimental Protocol: Synthesis of Monomethyl Octanoate via Fischer Esterification

Materials:

-

Octanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) or other strong acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask, reflux condenser, separatory funnel, beakers, Erlenmeyer flasks

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, combine octanoic acid and an excess of methanol (a molar ratio of 1:3 to 1:5 is recommended to drive the equilibrium towards the product).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Continue the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Add an equal volume of water and an organic solvent (e.g., diethyl ether) to extract the ester.

-

Carefully wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious of CO₂ evolution.

-

Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the organic solvent using a rotary evaporator to yield the crude monomethyl octanoate.

-

Diagram 1: Fischer Esterification Workflow

Caption: Workflow for the synthesis of monomethyl octanoate via Fischer esterification.

Experimental Protocol: Purification of Monomethyl Octanoate

For high-purity monomethyl octanoate, the crude product can be further purified by fractional distillation under reduced pressure or by column chromatography.

Method 1: Fractional Distillation

-

Set up a fractional distillation apparatus with a vacuum source.

-

Place the crude monomethyl octanoate in the distillation flask.

-

Apply a vacuum and gently heat the flask.

-

Collect the fraction that distills at the boiling point of monomethyl octanoate at the applied pressure (e.g., ~79 °C at 10 mmHg).

Method 2: Column Chromatography

-

Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

-

Load the crude product onto the column.

-

Elute the column with the chosen solvent system.

-

Collect fractions and analyze them by TLC or GC to identify the pure monomethyl octanoate fractions.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for the identification and quantification of monomethyl octanoate and other FAMEs.

Experimental Protocol: GC-MS Analysis of Monomethyl Octanoate

Sample Preparation:

-

Derivatization (if starting from free fatty acids): If analyzing octanoic acid, it must first be converted to its methyl ester. This can be achieved using a methylation kit or by the Fischer esterification method described above on a smaller scale.

-

Extraction: For biological samples, a lipid extraction (e.g., using a chloroform:methanol mixture) is necessary before derivatization.

-

Dilution: Dilute the FAME sample in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration for GC-MS analysis. An internal standard (e.g., methyl nonadecanoate) can be added for accurate quantification.

GC-MS Instrumentation and Conditions: The following table outlines typical GC-MS parameters for FAME analysis. Optimization may be required based on the specific instrument and column used.

Table 2: Typical GC-MS Parameters for Monomethyl Octanoate Analysis

| Parameter | Typical Setting | References |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column (e.g., BPX70) | |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min | |

| Inlet Temperature | 250 °C | |

| Injection Volume | 1 µL (splitless or split injection) | |

| Oven Temperature Program | Initial temp: 50-60°C, hold for 1-2 min; Ramp: 10-20°C/min to 250-300°C; Hold for 5-10 min | |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | |

| MS Ion Source Temperature | 230 °C | |

| MS Quadrupole Temperature | 150 °C | |

| Acquisition Mode | Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification |

Diagram 2: GC-MS Analysis Workflow

Caption: General workflow for the analysis of monomethyl octanoate by GC-MS.

Role in Drug Development and Biological Activity

While monomethyl octanoate itself has limited direct therapeutic applications currently under investigation, its parent compound, octanoic acid, and other FAMEs have demonstrated biological activities and utility in drug development, suggesting potential avenues for the application of monomethyl octanoate.

Potential Biological Activity and Signaling Pathways

It is hypothesized that monomethyl octanoate, upon administration, would be rapidly hydrolyzed by esterases to yield methanol and octanoic acid. Therefore, its biological effects are likely to be mediated by octanoic acid.

Octanoic acid, a medium-chain fatty acid, has been shown to influence several cellular signaling pathways. For instance, it can potentiate glucose-stimulated insulin (B600854) secretion in pancreatic β-cells. This effect is thought to be mediated through the activation of the Akt-mTOR signaling pathway.

Diagram 3: Putative Signaling Pathway of Monomethyl Octanoate (via Octanoic Acid)

Caption: A hypothesized signaling pathway for monomethyl octanoate in pancreatic β-cells.

Application as a Prodrug Moiety

The ester linkage in FAMEs can be exploited in prodrug design to improve the pharmacokinetic properties of a parent drug. An octanoate ester can increase the lipophilicity of a drug, potentially enhancing its absorption, distribution, and cellular uptake. A notable example is laninamivir (B1674463) octanoate, an antiviral drug used for the treatment of influenza.

Laninamivir octanoate is a prodrug of laninamivir. The octanoate moiety increases the lipophilicity of the molecule, leading to prolonged retention in the lungs following inhalation. In the respiratory tract, esterases cleave the octanoate group, releasing the active drug, laninamivir, which then inhibits the viral neuraminidase enzyme.

Diagram 4: Prodrug Mechanism of Laninamivir Octanoate

Caption: Mechanism of action of the prodrug laninamivir octanoate.

Conclusion

Monomethyl octanoate is a well-characterized fatty acid methyl ester with established physicochemical properties and analytical methods. While its direct biological activities are not extensively studied, its role as a precursor to the bioactive molecule octanoic acid and its potential as a prodrug moiety, exemplified by laninamivir octanoate, highlight its significance in the field of drug development. The detailed experimental protocols provided in this guide offer a practical resource for researchers and scientists working with this versatile compound. Further investigation into the direct cellular effects and specific drug delivery applications of monomethyl octanoate is warranted to fully explore its potential in pharmaceutical sciences.

References

Spectroscopic Analysis of Methyl Octanoate: A Technical Guide

Introduction

Methyl octanoate (B1194180) (C₉H₁₈O₂), a fatty acid methyl ester (FAME), is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry and as a standard in chemical analysis. A thorough understanding of its spectroscopic properties is essential for its identification, quantification, and quality control in various applications, including drug development and metabolic research. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of methyl octanoate, complete with experimental protocols and data presented in a clear, comparative format.

Spectroscopic Data

The following sections present the key spectroscopic data for methyl octanoate in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR spectra of methyl octanoate provide detailed information about the hydrogen and carbon environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for Methyl Octanoate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.67 | s | - | -OCH₃ |

| 2.31 | t | 7.5 | -CH₂-C=O |

| 1.62 | p | 7.4 | -CH₂-CH₂-C=O |

| 1.29 | m | - | -(CH₂)₄- |

| 0.89 | t | 6.8 | -CH₃ |

Solvent: CDCl₃. Instrument: Varian A-60 or similar.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for Methyl Octanoate

| Chemical Shift (δ) ppm | Assignment |

| 174.4 | C=O |

| 51.4 | -OCH₃ |

| 34.2 | -CH₂-C=O |

| 31.7 | -(CH₂)₅-CH₃ |

| 29.1 | -(CH₂)₄-CH₂-CH₃ |

| 29.0 | -CH₂-CH₂-CH₂-C=O |

| 25.0 | -CH₂-CH₂-C=O |

| 22.6 | -CH₂-CH₃ |

| 14.1 | -CH₃ |

Solvent: CDCl₃.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of methyl octanoate is characterized by strong absorptions corresponding to the ester functional group and the hydrocarbon chain.

Table 3: IR Spectroscopic Data for Methyl Octanoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 | Strong | C-H stretch (asymmetric, CH₃) |

| 2927 | Strong | C-H stretch (asymmetric, CH₂) |

| 2856 | Strong | C-H stretch (symmetric, CH₂) |

| 1743 | Strong | C=O stretch (ester) |

| 1465 | Medium | C-H bend (CH₂) |

| 1437 | Medium | C-H bend (CH₃) |

| 1170 | Strong | C-O stretch (ester) |

Technique: Attenuated Total Reflectance (ATR) or Transmission.[2][4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of methyl octanoate provides information about its molecular weight and fragmentation pattern, which aids in its identification.

Table 4: Mass Spectrometry (GC-MS) Data for Methyl Octanoate

| m/z | Relative Intensity (%) | Assignment |

| 158 | ~10 | [M]⁺ (Molecular Ion) |

| 127 | ~15 | [M - OCH₃]⁺ |

| 101 | ~5 | [M - C₄H₉]⁺ |

| 87 | ~40 | [CH₃OC(O)CH₂CH₂]⁺ |

| 74 | 100 (Base Peak) | [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement) |

| 55 | ~30 | [C₄H₇]⁺ |

| 43 | ~35 | [C₃H₇]⁺ |

Ionization: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of liquid methyl octanoate.

Materials:

-

Methyl octanoate sample

-

Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of methyl octanoate for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

-

Gently vortex the mixture until the sample is fully dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube to a depth of at least 4.5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) will be required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify the chemical shifts and multiplicities of the signals.

-

Infrared (IR) Spectroscopy (ATR-FTIR)

Objective: To obtain an infrared spectrum of liquid methyl octanoate.

Materials:

-

Methyl octanoate sample

-

FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Lint-free wipes

-

Isopropanol or other suitable solvent

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of methyl octanoate directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify the characteristic absorption bands and their corresponding functional groups.

-

After the measurement, thoroughly clean the ATR crystal with a lint-free wipe and an appropriate solvent like isopropanol.

-

Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of methyl octanoate following gas chromatographic separation.

Materials:

-

Methyl octanoate sample

-

Hexane (B92381) or other suitable volatile solvent

-

GC-MS system equipped with a capillary column (e.g., a non-polar or medium-polarity column)

-

Autosampler vials with caps

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of methyl octanoate (e.g., 1 mg/mL) in hexane in a clean vial.

-

Transfer an aliquot of the solution to an autosampler vial.

-

-

Instrument Setup and Data Acquisition:

-

Set the GC parameters, including the injection volume (e.g., 1 µL), inlet temperature (e.g., 250 °C), and a suitable temperature program for the oven to ensure good separation.

-

Set the MS parameters, including the ionization mode (typically Electron Ionization at 70 eV) and the mass range to be scanned (e.g., m/z 40-200).

-

Inject the sample into the GC-MS system.

-

-

Data Analysis:

-

Identify the peak corresponding to methyl octanoate in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the obtained spectrum with a library spectrum (e.g., NIST) for confirmation.

-

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid sample like methyl octanoate.

References

Methodological & Application

Monomethyl Octanoate as an Internal Standard in Gas Chromatography: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing monomethyl octanoate (B1194180) as an internal standard in gas chromatography (GC). The use of an internal standard is a robust method for improving the precision and accuracy of quantitative analysis by correcting for variations in sample injection volume, solvent evaporation, and instrument response. Monomethyl octanoate, a methyl ester of a medium-chain fatty acid, is a suitable internal standard for the analysis of various volatile and semi-volatile compounds, particularly other fatty acid methyl esters (FAMEs) and related substances.

Principle of Internal Standard Method

The internal standard method involves adding a known amount of a specific compound (the internal standard) to all samples, calibration standards, and blanks. The ratio of the analyte's peak area to the internal standard's peak area is then plotted against the analyte's concentration to create a calibration curve. This ratio corrects for potential errors, as any variation during the analytical process will likely affect both the analyte and the internal standard to the same extent.[1][2]

Key characteristics for selecting an internal standard include:

-

It should not be present in the original sample.

-

It must be chemically similar to the analyte(s).

-

It should be well-resolved from the analyte(s) and any other matrix components in the chromatogram.

-

It should not react with the analyte(s) or the sample matrix.

Application: Quantification of Fatty Acid Methyl Esters (FAMEs)

This application note details a method for the quantification of FAMEs in a sample matrix using monomethyl octanoate as an internal standard with gas chromatography-flame ionization detection (GC-FID).

Data Presentation: Typical Chromatographic and Validation Parameters

The following table summarizes typical parameters for a GC-FID method validated for the quantification of FAMEs using monomethyl octanoate as an internal standard. These values are representative and may require optimization for specific instruments and applications.[3][4]

| Parameter | Value |

| Internal Standard | Monomethyl Octanoate |

| Analytes | Other Fatty Acid Methyl Esters (e.g., C10-C18) |

| Linearity (R²) | > 0.99 |

| Limit of Quantification (LOQ) | 0.4 - 1.0 µg/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

| Retention Time of Monomethyl Octanoate | ~8-12 minutes (column dependent) |

Experimental Workflow Diagram

Caption: Experimental workflow for quantitative analysis using an internal standard.

Detailed Experimental Protocol

This protocol is a general guideline for the quantification of FAMEs using monomethyl octanoate as an internal standard.

Materials and Reagents

-

Standards: Monomethyl octanoate (≥99% purity), certified standards of the FAMEs to be quantified.

-

Solvents: Hexane (B92381) or diethyl ether (HPLC grade), Methanol (HPLC grade).

-

Reagents: Anhydrous sodium sulfate, derivatization agent if necessary (e.g., 14% Boron trifluoride in methanol).[5]

-

Glassware: Volumetric flasks, screw-cap test tubes, pipettes, GC vials with inserts.

Preparation of Standard Solutions

-

Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 50 mg of monomethyl octanoate into a 50 mL volumetric flask. Dissolve and dilute to the mark with hexane to obtain a 1 mg/mL (1000 µg/mL) solution.

-

Analyte Stock Solution: Prepare a stock solution of the target FAME analyte(s) at a concentration of 1 mg/mL in hexane.

-